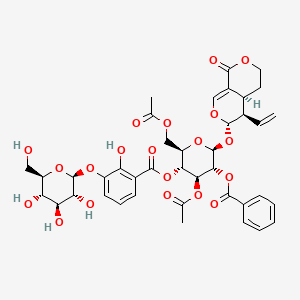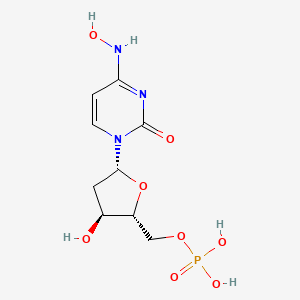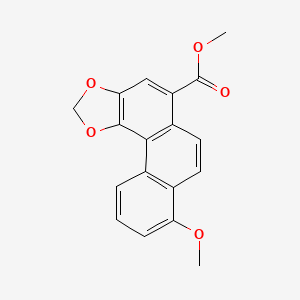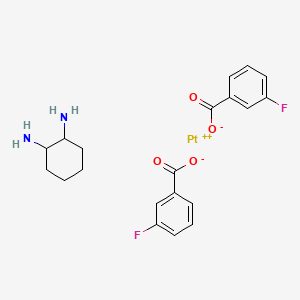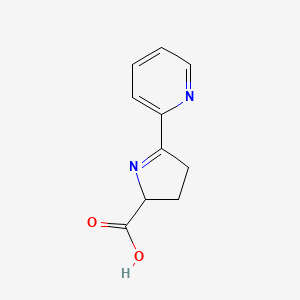
Lactate de fer(II)
Vue d'ensemble
Description
Le lactate ferreux, également connu sous le nom de lactate de fer(II), est un complexe de coordination du fer(II) avec des ligands lactate. Il est couramment utilisé comme additif alimentaire, complément nutritionnel et dans diverses applications industrielles. Le composé se présente sous la forme de cristaux blanc verdâtre ou d'une poudre vert clair et est connu pour sa solubilité dans l'eau et sa solubilité négligeable dans l'alcool et l'éther .
Applications De Recherche Scientifique
Ferrous lactate has a wide range of applications in scientific research:
Biology: Employed in studies related to iron metabolism and its role in biological systems.
Medicine: Used as a remedy for iron deficiency anemia and as a nutritional supplement in tablet or pill form.
Industry: Acts as a color retention agent for foodstuffs such as olives and as an acidity regulator.
Mécanisme D'action
- Under conditions of low iron, reduced hepcidin expression allows ferroportin levels to remain high, facilitating iron export from storage sites to other parts of the body where it’s needed for metabolic functions. Conversely, increased hepcidin during iron-replete conditions reduces ferroportin expression, decreasing iron mobilization from storage .
- Elevated cAMP levels enhance signaling through the bone morphogenetic protein (BMP) pathway , ultimately modulating hepcidin expression .
- BMP signaling regulates hepcidin expression, which in turn impacts iron homeostasis by controlling ferroportin levels and iron mobilization .
- Impact on Bioavailability : Lactate’s pharmacokinetics influence its availability for hepcidin modulation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Analyse Biochimique
Biochemical Properties
Iron(II) lactate plays a crucial role in biochemical reactions, particularly in iron homeostasis and metabolism. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with lactate dehydrogenase, an enzyme that catalyzes the conversion of lactate to pyruvate. Iron(II) lactate also influences the activity of hepcidin, a liver-derived peptide hormone that regulates iron levels in the body . The interaction between Iron(II) lactate and hepcidin is mediated through the bone morphogenetic protein (BMP) pathway, which modulates hepcidin expression .
Cellular Effects
Iron(II) lactate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Iron(II) lactate can increase the expression of hepcidin, which in turn affects iron transport and storage within cells . Additionally, Iron(II) lactate has been shown to impact the production of reactive oxygen species (ROS) in cells, which can influence cellular oxidative stress and damage .
Molecular Mechanism
The molecular mechanism of Iron(II) lactate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Iron(II) lactate binds to soluble adenylyl cyclase, leading to an increase in cellular cyclic adenosine monophosphate (cAMP) levels . This activation enhances signaling through the BMP pathway, resulting in the modulation of hepcidin expression . Additionally, Iron(II) lactate can interact with iron-sulfur clusters in proteins, affecting their catalytic activity and electron transfer processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Iron(II) lactate can change over time. The stability and degradation of Iron(II) lactate are important factors that influence its long-term effects on cellular function. Studies have shown that Iron(II) lactate can degrade over time, leading to a decrease in its efficacy . Long-term exposure to Iron(II) lactate has been observed to affect cellular iron homeostasis and oxidative stress levels .
Dosage Effects in Animal Models
The effects of Iron(II) lactate vary with different dosages in animal models. At low doses, Iron(II) lactate can effectively supplement iron levels without causing adverse effects . At high doses, Iron(II) lactate can lead to toxic effects, including oxidative stress, tissue damage, and disruption of iron homeostasis . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
Iron(II) lactate is involved in several metabolic pathways, including glycolysis and the citric acid cycle. It interacts with enzymes such as lactate dehydrogenase and pyruvate dehydrogenase, influencing the conversion of lactate to pyruvate and acetyl-CoA . Iron(II) lactate also affects the levels of metabolites such as NADH and NAD+, which are critical for cellular energy production and redox balance .
Transport and Distribution
Iron(II) lactate is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The distribution of Iron(II) lactate within cells is influenced by its binding to specific proteins and its accumulation in certain cellular compartments .
Subcellular Localization
The subcellular localization of Iron(II) lactate is critical for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . The localization of Iron(II) lactate within mitochondria, for example, can influence its role in cellular respiration and energy production .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le lactate ferreux peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction du lactate de calcium avec le sulfate de fer(II) : [ \text{Ca(C}3\text{H}_5\text{O}_3\text{)}_2\text{(aq)} + \text{FeSO}_4\text{(aq)} \rightarrow \text{CaSO}_4\text{(s)} + \text{Fe(C}_3\text{H}_5\text{O}_3\text{)}_2\text{(aq)} ] Une autre méthode consiste à combiner l'acide lactique avec le carbonate de calcium et le sulfate de fer(II) {_svg_2}.
Méthodes de production industrielle : En milieu industriel, le lactate ferreux est produit en faisant réagir du protocarbonate de fer avec de l'acide lactique dans des conditions contrôlées. La réaction est généralement effectuée à environ 45°C avec une agitation continue pendant plusieurs heures pour assurer une conversion complète .
Analyse Des Réactions Chimiques
Types de réactions : Le lactate ferreux subit diverses réactions chimiques, notamment l'oxydation, la réduction et la complexation.
Réactifs et conditions courants :
Oxydation : Le lactate ferreux peut être oxydé en lactate ferrique en présence d'agents oxydants.
Réduction : Il peut être réduit en lactate ferreux en utilisant des agents réducteurs.
Complexation : Le lactate ferreux forme des complexes avec d'autres ligands, ce qui peut modifier sa solubilité et sa réactivité.
Produits majeurs :
Oxydation : Lactate ferrique
Réduction : Lactate ferreux
Complexation : Divers complexes fer-ligand
4. Applications de la recherche scientifique
Le lactate ferreux a un large éventail d'applications dans la recherche scientifique :
Biologie : Employé dans des études relatives au métabolisme du fer et à son rôle dans les systèmes biologiques.
5. Mécanisme d'action
Le lactate ferreux exerce ses effets principalement grâce à son rôle de supplément de fer. Le fer est essentiel à la production de l'hémoglobine, qui est nécessaire au transport de l'oxygène dans le sang. Le composé est absorbé dans le tractus gastro-intestinal et incorporé dans l'hémoglobine et d'autres protéines contenant du fer. Les cibles moléculaires comprennent l'hémoglobine, la myoglobine et diverses enzymes dépendantes du fer .
Comparaison Avec Des Composés Similaires
Le lactate ferreux est souvent comparé à d'autres suppléments de fer tels que le sulfate ferreux, le gluconate ferreux et le fumarate ferreux.
Composés similaires :
Sulfate ferreux : Contient 20% de fer élémentaire et est couramment utilisé pour traiter l'anémie ferriprive.
Gluconate ferreux : Contient 12% de fer élémentaire et est connu pour sa meilleure tolérance gastro-intestinale.
Fumarate ferreux : Contient un pourcentage plus élevé de fer élémentaire et est utilisé à des fins similaires.
Unicité : Le lactate ferreux est unique en raison de sa forte solubilité dans l'eau et de son utilisation à la fois comme additif alimentaire et comme complément nutritionnel. Il a également moins d'effets secondaires gastro-intestinaux que le sulfate ferreux .
Propriétés
IUPAC Name |
2-hydroxypropanoate;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Fe/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKCQDROTDCQOR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FeO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018671 | |
| Record name | Ferrous Lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Greenish-white crystals or light green powder having a characteristic smell, Trihydrate: Greenish-white solid; [Merck Index] Light green solid; [MSDSonline] | |
| Record name | FERROUS LACTATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Ferrous lactate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5309 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in water. Practically insoluble in ethanol, Slight characteristic odor; mild, sweet and ferruginous taste; on exposure to air it becomes darker and incompletely soluble; greenish-white powder or crystalline masses; soluble in water, freely sol in alkali citrates, almost insoluble in alcohol. /Trihydrate/ | |
| Record name | FERROUS LACTATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | FERROUS LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
85993-25-5, 92542-68-2, 5905-52-2 | |
| Record name | (T-4)-Bis[(2S)-2-(hydroxy-κO)propanoato-κO]iron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85993-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92542-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous lactate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005905522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Bis(lactato-O1,O2)iron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085993255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron, bis[(2S)-2-(hydroxy-.kappa.O)propanoato-.kappa.O]-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ferrous Lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron dilactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-bis(lactato-O1,O2)iron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JU4C2L5A0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FERROUS LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Iron(II) Lactate be used as a natural hair dye, and how does it compare to commercial options?
A: Yes, research has shown that Iron(II) Lactate can be combined with matcha (Camellia sinensis) powder to dye human hair. [] The intensity of the resulting color is dependent on the concentration of both matcha and Iron(II) Lactate. Importantly, this natural dyeing method has been shown to be comparable to commercial permanent hair coloration systems in terms of wash fastness and hair damage potential. []
Q2: What role does Iron(II) Lactate play in the synthesis of materials for lithium-ion batteries?
A: Iron(II) Lactate can be used as a precursor in the synthesis of hollow-structured α-Fe2O3/carbon (HIOC) composites, which show promise as anode materials for lithium-ion batteries. [] The Iron(II) Lactate, along with sucrose, is subjected to a spray pyrolysis process, resulting in a high-surface-area composite material. These HIOC composites exhibit desirable electrochemical properties like high capacity, good rate capability, and good cycling stability, making them attractive for energy storage applications. []
Q3: Can Iron(II) Lactate be used to enhance the properties of magnesium diboride (MgB2) bulks?
A: Research is exploring the use of Iron(II) Lactate as a combined source of iron and carbon for doping MgB2. [] Doping, the intentional introduction of impurities, is a common technique to modify the properties of materials. While the specific outcomes of this doping strategy on MgB2 are yet to be fully elucidated, it highlights the potential of Iron(II) Lactate in material science research. []
Q4: Are there analytical methods for detecting Iron(II) Lactate in complex matrices like food and medicine?
A: Yes, a fluorometric assay has been developed for the detection of Iron(II) Lactate hydrate in food and medicine. This method leverages the enhancing effect of poly(sodium-p-styrenesulfonate) on silver nanoclusters, enabling sensitive and selective detection of Iron(II) Lactate hydrate in these complex matrices. []
Q5: How is Iron(II) Lactate being utilized in the development of flexible energy storage devices?
A: Iron(II) Lactate can be employed as a precursor in the synthesis of porous Co(OH)2 nanoflake films, which are promising materials for flexible supercapacitors. [] The electrochemical deposition of Co(OH)2 onto stainless steel mesh, utilizing Iron(II) Lactate as a starting material, results in porous nanostructures with high capacitance and excellent cycling stability. These findings underscore the potential of Iron(II) Lactate in the development of high-performance, flexible energy storage devices. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


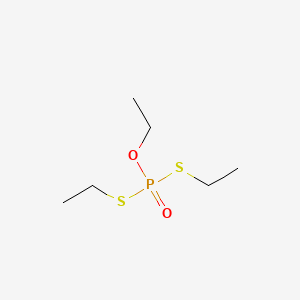



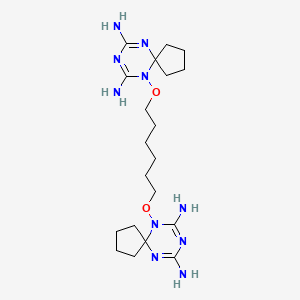
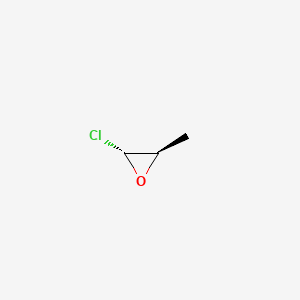
![8',11'-Dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]tridecane-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodecane]-2'-one](/img/structure/B1199241.png)

